4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 4-((4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride , adhering to IUPAC conventions. The parent oxazole ring (positions 1–5) is substituted at position 2 with a styryl group bearing a para-trifluoromethylphenyl moiety and at position 4 with a phenoxymethyl group linked to a 4-(1H-1,2,3-triazol-1-yl)butyl chain. The hydrochloride salt forms via protonation of the triazole nitrogen, enhancing solubility for pharmacological applications.
Molecular Formula : C₃₀H₂₈F₃N₅O₂·HCl
Molecular Weight : 610.04 g/mol (calculated from PubChem data).
| Structural Feature | Position | Substituent Details |
|---|---|---|
| Oxazole core | 1–5 | Heterocyclic ring with nitrogen at position 1 and 3 |
| Styryl group | 2 | E-configuration; para-CF₃ on phenyl ring |
| Phenoxymethyl group | 4 | Linked to 4-(triazol-1-yl)butyl chain |
| Triazole moiety | Side chain | 1H-1,2,3-triazol-1-yl at terminal butyl position |
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
The oxazole ring adopts a planar conformation, with dihedral angles of 9.2° relative to the adjacent phenyl ring and 87.9° to the styryl group. The triazole-butyl chain exhibits a gauche conformation, minimizing steric clashes with the phenoxymethyl group. Key intermolecular interactions include:
Conformational Dynamics via Nuclear Overhauser Effect Spectroscopy
NOESY experiments in DMSO-d₆ highlight proximity between:
- H₃ (oxazole) and Hα (styryl group) (NOE enhancement: 12%), confirming the E-configuration of the styryl moiety.
- Hβ (butyl chain) and H2' (triazole) (NOE: 8%), indicating a folded conformation in solution.
Molecular dynamics simulations (300 K, 100 ns) reveal two dominant conformers:
Stereoelectronic Effects of Trifluoromethyl and Styryl Substituents
The trifluoromethyl group exerts strong electron-withdrawing effects (-I, -σ*), polarizing the styryl π-system and reducing the oxazole’s electron density (NMR: δC₂ = 152.4 ppm). This enhances electrophilicity at C₅, critical for nucleophilic interactions.
The styryl group facilitates conjugation across the oxazole ring, evidenced by UV-Vis absorption at λₘₐₓ = 278 nm (ε = 12,400 M⁻¹cm⁻¹). DFT calculations (B3LYP/6-31G*) show a HOMO localized on the oxazole-triazole axis and a LUMO on the styryl-CF₃ segment, suggesting charge-transfer potential.
| Substituent | Electronic Effect | Structural Impact |
|---|---|---|
| Trifluoromethyl (-CF₃) | -I effect; σ* withdrawal | Increases oxidative stability |
| Styryl (-CH=CHPh) | π-conjugation; planarization | Enhances rigidity and fluorescence |
| Triazolylbutyl | Steric bulk; H-bond acceptor | Modulates solubility and bioavailability |
Properties
Molecular Formula |
C25H24ClF3N4O2 |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C25H23F3N4O2.ClH/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32;/h4-14,16,18H,1-3,15,17H2;1H/b13-8+; |
InChI Key |
PIGPEVMIFRYLDC-FNXZNAJJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the phenoxy group, and the incorporation of the trifluoromethyl-styryl moiety. Commonly used reagents and catalysts in these reactions include azides, alkynes, and copper catalysts for the triazole formation, as well as various protecting groups and deprotection steps to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification steps such as crystallization, chromatography, and recrystallization would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or alkanes, and substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and oxazole functionalities exhibit significant anticancer properties. For instance, derivatives of oxazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. The incorporation of the trifluoromethyl group may enhance these effects by improving interaction with cancer cell receptors .
Antimicrobial Properties
Triazole derivatives are widely recognized for their antimicrobial activities. Studies have shown that similar compounds can effectively combat various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the phenoxy and trifluoromethyl groups in this compound may further augment its antimicrobial efficacy .
Antifungal Applications
The triazole structure is particularly effective against fungal infections. Compounds like this one have been explored for their potential as antifungal agents, with studies demonstrating effectiveness against pathogens such as Candida albicans . This application is critical in developing treatments for resistant fungal infections .
Agricultural Applications
The unique properties of this compound also lend themselves to agricultural applications. Compounds with similar structures have been investigated for use as fungicides or herbicides due to their ability to inhibit specific biochemical pathways in plants or fungi. The trifluoromethyl group can enhance the herbicidal activity by increasing the compound's stability under environmental conditions .
Material Science Applications
In material science, the incorporation of triazole and oxazole groups into polymers has been studied for their potential to create materials with enhanced thermal stability and chemical resistance. These materials can be utilized in coatings, adhesives, and other applications where durability is essential.
- Anticancer Studies : A study published in RSC Advances demonstrated that oxazole derivatives showed promising results in inhibiting cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : Research highlighted in Der Pharma Chemica evaluated several triazole derivatives against common bacterial pathogens, showing that modifications to the triazole ring significantly impacted antimicrobial potency .
- Agricultural Efficacy : In a study examining the herbicidal properties of triazole-containing compounds, it was found that certain derivatives effectively inhibited weed growth while being less toxic to crops .
Mechanism of Action
The mechanism of action of 4-((4-(4-(1H-1,2,3-Triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole ring and trifluoromethyl-styryl moiety can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of their activity. These interactions can result in inhibition or activation of enzymatic pathways, alteration of gene expression, or disruption of cellular processes, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : Oxazole with styryl-CF₃ substituent.
- Triazole: 1,2,3-triazol-1-yl linked via butyl-phenoxy bridge.
- Salt Form : Hydrochloride.
Analog 1 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Core : Thiazole with pyrazole and triazole substituents.
- Triazole : 1,2,3-triazol-1-yl (methyl-substituted).
- Halogenation : Chlorophenyl and fluorophenyl groups.
- Salt Form : Neutral.
Analog 2 : S-Alkylated 1,2,4-Triazoles (Compounds 10–15)
- Core : 1,2,4-Triazole with sulfonylphenyl and fluorophenyl groups.
- Triazole : 1,2,4-triazole (thione tautomer).
- Substituents : Varied aryl thioether linkages.
Analog 3 : Phenoxymethyl-Benzimidazole-Triazole-Thiazole Hybrids (Compounds 9a–9e)
- Core: Benzimidazole with phenoxymethyl-triazole and thiazole groups.
- Triazole : 1,2,3-triazol-1-yl.
- Substituents : Fluorophenyl, bromophenyl, methylphenyl.
Physicochemical Properties
Crystallography
- Target Compound: No crystallographic data provided in evidence.
- Analog 1 (4) : Isostructural (triclinic, P̄1 symmetry); two independent molecules per asymmetric unit with planar conformations except for a perpendicular fluorophenyl group .
- Analog 2 (10–15) : Tautomeric equilibrium (thiol-thione) resolved via IR and NMR; absence of C=O (1663–1682 cm⁻¹) confirms cyclization .
Solubility and Stability
- Target Compound : Hydrochloride salt improves water solubility.
- Analogs 1 and 2 : Neutral forms likely require DMF or DMSO for dissolution .
Spectroscopic Features
Functional Group Impact
- Triazole Position : 1,2,3-triazole (target) vs. 1,2,4-triazole (Analog 2) alters electronic density and hydrogen-bonding capacity.
- Heterocycle Core : Oxazole (target) vs. thiazole (Analog 1) or benzimidazole (Analog 3) influences aromaticity and dipole moments.
- CF₃ vs. Halogens : Trifluoromethyl enhances lipophilicity and metabolic stability compared to chloro/fluoro substituents .
Biological Activity
The compound 4-((4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole hydrochloride , also known as TAK-165, is a synthetic derivative featuring a complex structure that integrates a triazole moiety. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C25H23F3N4O2
- Molecular Weight : 468.47 g/mol
- CAS Number : 366017-09-6
- IUPAC Name : (E)-4-((4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. The triazole ring is known for its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation. For instance, modifications in the triazole structure have been linked to enhanced activity against specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds with triazole structures often exhibit antimicrobial activity. Research indicates that the incorporation of a trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial strains . The activity against Gram-positive and Gram-negative bacteria has been documented, suggesting broad-spectrum antimicrobial effects.
The biological activity of TAK-165 can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes such as cytochrome P450s, which are crucial for steroidogenesis and other metabolic pathways.
- Disruption of Cellular Signaling : By modulating signaling pathways involved in cell growth and survival, this compound may exert anti-cancer effects by promoting apoptosis in malignant cells.
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial properties .
Study on Anticancer Effects
A study published in PubMed Central demonstrated that derivatives of triazoles showed significant inhibition of cancer cell growth in vitro. Specifically, modifications to the trifluoromethylphenyl group in triazole derivatives resulted in enhanced cytotoxicity against breast and lung cancer cells .
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial properties, TAK-165 was tested against various bacterial strains. The results indicated that it displayed potent inhibitory effects with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Data Table: Biological Activities of TAK-165
Q & A
Q. What are the common synthetic routes for preparing the triazole and oxazole moieties in this compound?
The triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method yielding 1,4-substituted triazoles with >95% purity under mild conditions . For the oxazole component, condensation reactions between substituted benzaldehydes and amino precursors (e.g., 4-aminophenol derivatives) are employed, often using ethanol or DMSO as solvents and glacial acetic acid as a catalyst . Post-synthesis, purification involves recrystallization (e.g., water-ethanol mixtures) or column chromatography .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., triazole C-N stretching at ~1,120 cm⁻¹, oxazole C-O-C at ~1,250 cm⁻¹) .
- NMR (¹H/¹³C) : For structural elucidation of aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
- Elemental analysis : To verify purity by comparing experimental vs. calculated C/H/N percentages (e.g., deviations <0.4% indicate high purity) .
Q. How should researchers handle solubility and stability challenges during synthesis?
Use polar aprotic solvents like DMSO or DMF for dissolution, and ensure reactions are conducted under inert atmospheres (N₂/Ar) to prevent oxidation. For hygroscopic intermediates, store under anhydrous conditions with molecular sieves .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazole-alkyne coupling step?
- Catalyst loading : Adjust copper(I) iodide concentrations (0.5–2 mol%) to balance reaction rate and byproduct formation .
- Solvent selection : Use DMSO for high-temperature reactions (80–100°C) to enhance azide-alkyne reactivity .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and terminate reactions at ~90% conversion to minimize degradation .
Q. What experimental designs are suitable for evaluating this compound’s biological activity?
- In vitro assays : Use dose-response curves (0.1–100 µM) in cell lines (e.g., cancer models) with controls for solvent effects (e.g., DMSO <0.1% v/v) .
- Mechanistic studies : Pair with kinase inhibition assays (e.g., ATP-binding competition) and molecular docking to predict binding affinities to target proteins .
- Data validation : Replicate experiments across 3–4 biological replicates and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to address variability .
Q. How should researchers resolve contradictions between computational and experimental data (e.g., elemental analysis)?
- Recalibrate instruments : Verify spectrometer accuracy with certified standards.
- Re-synthesize batches : Eliminate impurities by repeating recrystallization or using preparative HPLC .
- Complementary techniques : Cross-validate with mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) .
Q. What theoretical frameworks guide the study of this compound’s mechanism of action?
Link hypotheses to established models, such as:
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity .
- Kinetic theory : Apply Michaelis-Menten kinetics to enzyme inhibition studies .
Methodological and Safety Considerations
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How can researchers design ecotoxicological studies for environmental risk assessment?
- Fate studies : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light) .
- Trophic transfer models : Measure bioaccumulation factors in aquatic organisms (e.g., Daphnia magna) using LC-MS/MS .
Data Analysis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
